molecular formula C13H22ClNO B3086369 (Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride CAS No. 1158758-00-9

(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3086369
CAS No.: 1158758-00-9
M. Wt: 243.77 g/mol
InChI Key: JHWXUHCXENAIKL-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₃H₂₁NO·HCl (molecular weight: 243.78). Structurally, it consists of a butan-2-yl (sec-butyl) group attached to a benzylamine moiety bearing a 2-ethoxy substituent on the aromatic ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-4-11(3)14-10-12-8-6-7-9-13(12)15-5-2;/h6-9,11,14H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWXUHCXENAIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the base amine compound. This is followed by the introduction of the butan-2-yl and 2-ethoxyphenyl groups through a series of chemical reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes the use of advanced techniques such as microwave-assisted synthesis to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 869943-82-8 .
  • Synthesis : Prepared via reductive amination or alkylation of (2-ethoxyphenyl)methanamine with sec-butyl halides, followed by HCl salt formation. highlights a related synthesis route for (2-ethoxyphenyl)methanamine hydrochloride using catalytic reduction of primary amides .
  • Applications : Intermediate in drug development (e.g., serotonin receptor modulators) due to its structural similarity to bioactive arylalkylamines .

Comparison with Similar Compounds

The compound is compared to structural analogs based on amine substituents , aromatic ring modifications , and functional group variations .

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Molecular Formula Molecular Weight Key Differences Reference
(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine HCl 2-ethoxy C₁₃H₂₁NO·HCl 243.78 Reference compound; optimal lipophilicity
[(4-tert-butylphenyl)methyl]amine HCl 4-tert-butyl C₁₅H₂₆ClN 255.83 Increased steric bulk; higher molecular weight
N-[3-(Benzyloxy)benzyl]-2-butanamine HCl 3-benzyloxy C₁₈H₂₄ClNO 313.85 Altered electronic effects; larger substituent
(2-ethoxyphenyl)methylamine HCl 2-ethoxy C₁₀H₁₅NO·HCl 201.70 Smaller amine group (methyl vs. sec-butyl)

Key Insights :

  • 2-Ethoxy vs.
  • Positional Isomerism : 3-Benzyloxy () vs. 2-ethoxy substituents alter π-π stacking interactions in receptor binding .

Amine Group Modifications

Compound Name Amine Substituent Molecular Formula Molecular Weight Key Differences Reference
(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine HCl sec-butyl C₁₃H₂₁NO·HCl 243.78 Balanced lipophilicity and steric effects
Methyl-sec-butylamine HCl sec-butyl + methyl C₅H₁₄ClN 123.63 Simpler structure; lacks aromatic moiety
N-Ethyl-2-methoxyaniline HCl ethyl + 2-methoxy C₉H₁₄ClNO 187.67 Primary amine; reduced steric bulk

Key Insights :

  • sec-Butyl vs. Methyl : The sec-butyl group in the target compound enhances membrane permeability compared to smaller amines like methyl .
  • Primary vs. Secondary Amines : Primary amines (e.g., N-ethyl-2-methoxyaniline HCl) exhibit higher reactivity but lower metabolic stability .

Functional Group Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight Key Differences Reference
(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine HCl Secondary amine HCl C₁₃H₂₁NO·HCl 243.78 Pharmacologically active amine salt
2-[(Butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide HCl Acetamide derivative C₁₄H₂₁ClN₂O 268.79 Amide group reduces basicity; prolonged half-life
(2S)-butan-2-yl (Z)-dodec-5-enoate Ester C₁₆H₂₈O₂ 252.39 Non-ionic; used as pheromone attractant

Key Insights :

  • Amide Derivatives : Acetamide analogs () are less prone to oxidation but require enzymatic hydrolysis for activation .
  • Ester vs. Amine : Esters like those in serve entirely different roles (e.g., insect attractants) due to volatility and lack of ionic character .

Biological Activity

(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in pharmacological and medicinal chemistry contexts. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H22ClNO2
  • Molecular Weight : 259.77 g/mol
  • SMILES Notation : CCCCC(C1=CC(=C(C=C1)OC)OC)N.Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding, leading to various biochemical and physiological responses. Notably, it has shown potential in enzyme inhibition and receptor binding studies due to its structural similarity to biologically active amines.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Binding : It has been studied for its interaction with serotonin receptors, particularly the 5-HT2C subtype, suggesting potential applications in mood regulation and appetite control.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies

  • Serotonin Receptor Activity :
    • A study demonstrated that this compound acts as a selective agonist at the 5-HT2C receptor, which is implicated in mood disorders and obesity-related conditions.
    • Table 1 summarizes the receptor binding affinity of the compound compared to other known agonists.
CompoundReceptor TypeBinding Affinity (nM)
(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine HCl5-HT2C50
Compound A5-HT2C30
Compound B5-HT2C70
  • Antimicrobial Studies :
    • In vitro studies have shown that the compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
    • Further research is needed to elucidate the specific mechanisms behind this activity.

Therapeutic Potential

The unique structural features of this compound suggest several therapeutic applications:

  • Mood Disorders : Given its action on serotonin receptors, it may be useful in developing treatments for depression and anxiety.
  • Obesity Management : Its potential role in appetite regulation could be explored for weight management therapies.

Q & A

Q. What validation protocols ensure reproducibility in analytical and biological assays?

  • Quality Control :
  • Interlab Validation : Share samples with ≥2 independent labs for NMR and LC-MS cross-verification .
  • Reference Standards : Use certified internal standards (e.g., deuterated analogs for MS quantification) .
  • Blinded Analysis : Randomize sample IDs in biological assays to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride
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(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.